molecular formula C7H10O4 B057616 Dimethyl itaconate CAS No. 617-52-7

Dimethyl itaconate

Cat. No.: B057616
CAS No.: 617-52-7
M. Wt: 158.15 g/mol
InChI Key: ZWWQRMFIZFPUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl itaconate is an organic compound derived from itaconic acid. It is characterized by the presence of two ester groups attached to the itaconic acid backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is particularly noted for its role as an immunomodulatory agent and its potential in therapeutic applications.

Mechanism of Action

Target of Action

Dimethyl itaconate (DMI), a derivative of itaconate, primarily targets macrophages . Macrophages are a crucial component of the immune system that help the host fight infection . They can change into numerous phenotypes depending on the tissue microenvironment, physiological parameters, and pathological conditions . DMI also targets functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .

Mode of Action

DMI interacts with its targets and induces several changes. It suppresses the IL-23/IL-17 inflammatory axis-associated genes and promotes antioxidant nuclear factor erythroid 2-related factor 2 target genes . The regulatory mechanisms of itaconate involve alkylation on Keap1 to activate Nrf2, succinate dehydrogenase inhibition, activating transcription factor 3 (ATF3) induction to inhibit IκBζ activation, and down-regulating glycolysis by GAPDH and ALDOA alkylation .

Biochemical Pathways

DMI affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway of cells . Itaconate, from which DMI is derived, is a byproduct of the TCA cycle . Itaconate regulates the metabolic adaptability of macrophages and affects their effect . Several metabolites of the TCA cycle such as succinate, fumarate, and itaconate have been found to play significant roles in controlling the immunophenotype and inflammatory response of macrophages .

Pharmacokinetics

Itaconate, a highly polar molecule, cannot easily pass through cell membranes and must be imported into the cytoplasm to exert anti-inflammatory effects . To overcome this disadvantage, researchers have synthesized membrane-permeable itaconate derivatives such as DMI . This enhances the bioavailability of the compound, allowing it to exert its effects more efficiently.

Result of Action

DMI has potent anti-inflammatory effects. It inhibits LPS-induced inflammatory activation of macrophages and suppresses the expression of pro-inflammatory genes such as iNOS, IL-1β, IL-12p70, and IL-6 . It also ameliorates disease severity in experimental autoimmune encephalomyelitis (EAE) through multiple cellular and molecular mechanisms .

Action Environment

DMI exerts its antibacterial functions in intracellular environments . It also exerts its effects in carbon-enriched environments through the TCA cycle . The action, efficacy, and stability of DMI can be influenced by these environmental factors.

Safety and Hazards

Vapors of Dimethyl itaconate are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire .

Future Directions

Itaconate has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity . It could be the potential choice for the treatment of inflammation and immune-related diseases . The study of itaconate as therapeutic molecules has generated excellent prospects in the pharmaceutical industry due to its low toxicity and high biological activity .

Biochemical Analysis

Biochemical Properties

Dimethyl itaconate plays a significant role in biochemical reactions. It can directly modify cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death . Itaconate can be a connector among immunity, metabolism, and inflammation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In a study, administration of this compound enhanced survival rate, decreased serum level of TNF-α and IL-6, and ameliorated lung injury in septic mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It activates Nrf2 and promotes the expression of Nrf2 and its downstream factor HO-1 and NQO-1 . The regulatory activities of this compound on inflammatory cytokine production were abolished in septic Nrf2 −/− mice .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound upregulates glycolysis in a persistent and long-term manner . This highlights the stability of this compound and its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Administration of this compound enhanced survival rate in septic mice

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle, a crucial metabolic pathway . It interacts with enzymes such as immune response gene 1 and affects metabolic flux .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondrial matrix, where it is produced from cis-aconitate decarboxylation mediated by immune response gene 1

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl itaconate can be synthesized through the esterification of itaconic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general steps are as follows :

  • Itaconic acid, methanol, and a catalyst are added to a reactor.
  • The mixture is heated to 70-100°C and refluxed for 20-50 minutes.
  • The temperature is then increased to 100-120°C, and additional methanol is added until the reaction is complete.
  • The reaction mixture is subjected to vacuum dealcoholization to remove excess methanol.
  • The product is purified by distillation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous addition of methanol and catalyst to maintain the reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl itaconate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Rhodium catalysts, hydrogen gas, and appropriate solvents.

    Polymerization: Various monomers, initiators, and solvents.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Hydrogenation: Chiral dimethyl succinate derivatives.

    Polymerization: Copolymers with enhanced thermal and mechanical properties.

    Substitution: Functionalized this compound derivatives.

Comparison with Similar Compounds

  • 4-Octyl Itaconate
  • 4-Monoethyl Itaconate
  • Mesaconate
  • Citraconate

Properties

IUPAC Name

dimethyl 2-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWQRMFIZFPUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25587-85-3
Record name Butanedioic acid, 2-methylene-, 1,4-dimethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25587-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80210701
Record name Dimethyl itaconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-52-7
Record name Dimethyl itaconate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl itaconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl itaconate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid, 2-methylene-, 1,4-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl itaconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl itaconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL ITACONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JIB0YI93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

60 g of paraformaldehyde are added to a solution of 6.0 g of acetic acid and 6.75 g of dimethylamine in 800 g of methanol, after which 348 g of dimethyl 2-formylsuccinate are added dropwise in the course of 20 minutes. The mixture is stirred for 7 hours at 50° C. and allowed to cool, and methanol and methyl formate are distilled off. The residue is taken up in ethyl acetate and the solution is washed with 100 g of 10% strength sulfuric acid and distilled. 305 g of isomer-free dimethyl itaconate of boiling point 42°-43° C. under 0.3-0.4 mbar are obtained, corresponding to a yield of 96.4% of theory.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
6.75 g
Type
catalyst
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step Two
Yield
96.4%

Synthesis routes and methods II

Procedure details

The hydrogenation is carried out by a method similar to example G2 using the rhodium complex of example F5. The conversion is quantitative, and the optical yield ee of the hydrogenation product (dimethyl methylsuccinate) is greater than 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl itaconate
Reactant of Route 2
Dimethyl itaconate
Reactant of Route 3
Dimethyl itaconate
Reactant of Route 4
Reactant of Route 4
Dimethyl itaconate
Reactant of Route 5
Reactant of Route 5
Dimethyl itaconate
Reactant of Route 6
Reactant of Route 6
Dimethyl itaconate
Customer
Q & A

Q1: How does dimethyl itaconate exhibit anti-inflammatory effects?

A1: this compound (DI), a cell-permeable derivative of itaconate, exerts anti-inflammatory effects primarily through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), promoting cellular defense against oxidative stress and inflammation. [, ] Additionally, DI has been shown to modulate macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. []

Q2: What is the role of this compound in inflammasome-mediated pyroptosis?

A2: this compound has shown promising results in inhibiting NLRP3 inflammasome assembly and NLRP3-dependent pyroptosis in microglia. [] This effect is linked to its ability to reduce reactive oxygen species production via the Nrf2/HO-1 pathway and induce autophagy. []

Q3: How does this compound affect the IL-23/IL-17 inflammatory axis?

A3: Research indicates that DI can suppress the expression of genes associated with the IL-23/IL-17 inflammatory axis. [] This axis plays a critical role in various inflammatory and autoimmune diseases. By downregulating this pathway, DI may contribute to the resolution of inflammation.

Q4: Can this compound influence Th17 cell responses and autoimmune inflammation?

A4: Studies demonstrate that DI can effectively inhibit antigen-specific Th17 cell responses, which are key players in autoimmune diseases like uveitis. [] This effect is mediated by activating the Nrf2/HO-1 pathway and suppressing STAT3 signaling, leading to decreased Th17 cell differentiation and function. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol. [, , ]

Q6: What spectroscopic data is available for this compound?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize this compound, particularly in studies investigating its copolymerization with other monomers like styrene. [, , ] Fourier Transform Infrared (FTIR) spectroscopy is also employed to analyze its structure and monitor structural changes during processes like thermal oxidative stabilization. [, ]

Q7: How does this compound perform as a reactive diluent in unsaturated polyester resins (UPRs)?

A7: this compound demonstrates potential as a biobased alternative to styrene in UPRs, offering low viscosity for easy handling. [] Its use allows for the development of fully biobased UPRs, contributing to more sustainable material choices.

Q8: What is the impact of this compound on the water absorption of poly(methyl methacrylate) (PMMA)?

A8: Incorporating this compound into PMMA denture base materials has been shown to reduce residual monomer content and enable precise control over water absorption. [] This modification can enhance the material's biocompatibility and applicative properties.

Q9: What types of reactions can this compound participate in as a substrate?

A9: this compound serves as a versatile substrate in various catalytic reactions. One prominent example is its use in asymmetric hydrogenation reactions, often catalyzed by chiral rhodium complexes. [, , , , , , ] These reactions are crucial for synthesizing enantiomerically pure compounds, particularly chiral building blocks for pharmaceuticals.

Q10: How does the choice of catalyst and reaction conditions affect the hydrogenation of this compound?

A10: The efficiency and enantioselectivity of this compound hydrogenation are highly dependent on the catalyst and reaction conditions. For instance, studies have demonstrated variations in reaction rates and enantiomeric excess (ee) based on the ligand structure used in rhodium catalysts. [, ] The choice of solvent, temperature, and pressure also significantly influences the reaction outcome. [, , ]

Q11: Are there other catalytic applications of this compound beyond hydrogenation?

A11: Yes, this compound has found utility in multicomponent reactions, offering alternative synthetic routes to valuable compounds. For example, a cobalt-catalyzed multicomponent reaction involving this compound, aryl bromides, and carbonyl compounds provides access to functionalized γ-butyrolactones. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.